molecular formula C21H20N4O4 B4522460 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

Cat. No.: B4522460
M. Wt: 392.4 g/mol
InChI Key: NUWJHESSGPERPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide is a complex organic compound that features a quinazolinone core structure with dimethoxy and indole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Dimethoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinazolinone ring.

    Indole Substitution: Coupling of the indole moiety to the quinazolinone core.

    Amidation: Formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide: Lacks the dimethoxy groups.

    3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide: Lacks the indole substituent.

    3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-3-yl)propanamide: Indole substitution at a different position.

Uniqueness

The presence of both the dimethoxy groups and the indole substituent in 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide makes it unique. These functional groups may confer specific biological activities and chemical reactivity that are distinct from similar compounds.

Properties

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1H-indol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-10-15-17(11-19(18)29-2)23-12-25(21(15)27)8-6-20(26)24-14-3-4-16-13(9-14)5-7-22-16/h3-5,7,9-12,22H,6,8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJHESSGPERPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 4
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
Reactant of Route 6
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.